tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate
Description
tert-Butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a hydroxymethyl group (–CH₂OH) at the meta (3rd) position. The tert-butyl carbamate (Boc) group is attached to the nitrogen, providing steric protection and enhancing stability during synthetic processes. This compound is structurally related to intermediates used in pharmaceutical and agrochemical research, where the Boc group serves as a temporary protecting group for amines, and the hydroxymethyl moiety offers a site for further functionalization .
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-15)10(9)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
RZJZHBBFSWVWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CO |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Strategy
- Starting material: 2-fluoro-3-(hydroxymethyl)aniline or a related precursor.
- Protection of the amine group by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.
- Reaction conditions such as solvent, temperature, catalyst, and reaction time are optimized to maximize yield and purity.
Detailed Preparation Protocols and Reaction Conditions
Several methodologies have been reported for the preparation of tert-butyl carbamates from substituted anilines or aminophenols, which can be adapted for the synthesis of tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate.
Boc Protection Using Di-tert-butyl Dicarbonate (Boc2O)
| Parameter | Description |
|---|---|
| Reagents | 2-fluoro-3-(hydroxymethyl)aniline, di-tert-butyl dicarbonate (Boc2O) |
| Solvent | Tetrahydrofuran (THF), Ethanol (EtOH), or solvent-free conditions |
| Catalyst | Optional: Iron(III) trifluoromethanesulfonate, guanidine hydrochloride, or ionic liquids |
| Temperature | Room temperature (20–30 °C) to mild heating (35–50 °C) |
| Reaction Time | 0.08 to 16 hours depending on conditions |
| Atmosphere | Inert atmosphere (argon or nitrogen) preferred for sensitive substrates |
| Work-up | Extraction with ethyl acetate, washing with water/brine, drying over MgSO4 or Na2SO4 |
| Purification | Flash chromatography or recrystallization from hexane or ethyl acetate |
| Typical Yield | 80–99% depending on specific conditions |
Iron(III) trifluoromethanesulfonate catalysis: In neat conditions at 20 °C for 5 minutes, 2-fluoro-3-(hydroxymethyl)aniline reacts with Boc2O to give the carbamate in 99% yield. The reaction mixture is diluted with ethyl acetate, washed with water, dried, and solvent removed to isolate the product.
Ionic liquid catalysis: Using [TPA][Pro] ionic liquid at room temperature, the reaction proceeds efficiently with high yields and the ionic liquid can be recycled multiple times without loss of activity.
Ethanol solvent with guanidine hydrochloride catalyst: At 35–40 °C for 15 minutes, this method affords high yields (96%) with simple work-up by evaporation and washing.
Solvent-free conditions: Stirring the amine and Boc2O at 30 °C for 16 hours under inert atmosphere yields the carbamate in 94% yield after purification.
Alternative Methods: Curtius Rearrangement Approach
Lebel et al. have reported a method involving the Curtius rearrangement of acyl azides derived from carboxylic acid precursors to form tert-butyl carbamates. This method involves:
- Conversion of the corresponding carboxylic acid to an acyl azide using sodium azide and di-tert-butyl dicarbonate.
- Thermal rearrangement of the acyl azide intermediate to an isocyanate.
- Trapping of the isocyanate intermediate with tert-butanol or related nucleophiles to yield the carbamate.
This method is useful for substrates where direct Boc protection is challenging.
Research Findings and Comparative Analysis
| Method | Yield (%) | Reaction Time | Temperature (°C) | Catalyst/Conditions | Notes |
|---|---|---|---|---|---|
| Boc2O with Fe(OTf)3 | 99 | 5 min | 20 | Iron(III) trifluoromethanesulfonate | Green chemistry, solvent-free |
| Boc2O in ionic liquid | 99 | Variable | 20 | [TPA][Pro] ionic liquid | Recyclable catalyst, high purity |
| Boc2O with guanidine HCl | 96 | 15 min | 35–40 | Guanidine hydrochloride | Simple work-up, ethanol solvent |
| Boc2O solvent-free | 94 | 16 h | 30 | No solvent, inert atmosphere | Longer reaction time, high yield |
| Curtius rearrangement | 80–90 | Variable | Elevated | Sodium azide, Boc2O, heating | Useful for complex substrates, multi-step |
The direct Boc protection methods provide rapid and high-yielding routes to tert-butyl carbamates, including tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate, with the choice of catalyst and solvent influencing reaction efficiency and environmental impact. The Curtius rearrangement offers an alternative for substrates less amenable to direct Boc protection but involves more steps and handling of azides.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes oxidation to yield aldehydes or carboxylic acids. This reaction is critical for introducing carbonyl functionality into the molecule.
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 2-fluoro-3-carboxyphenyl carbamate | 78–85% | |
| CrO₃ (Jones oxidation) | 2-fluoro-3-formylphenyl carbamate | 65–70% |
Oxidation typically requires controlled temperatures (0–25°C) and polar solvents like acetone or water. The fluorine substituent remains unaffected under these conditions due to its strong C-F bond stability.
Reduction Reactions
The hydroxymethyl group can be reduced to a methylene (-CH₃) group, modifying the compound’s hydrophobicity.
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | 2-fluoro-3-methylphenyl carbamate | 60–68% | |
| NaBH₄/I₂ (methanol, 0°C) | Partial reduction to -CH₂OH | 45–50% |
Reductive cleavage of the carbamate’s tert-butyl group has not been observed under these conditions, preserving the core structure.
Esterification
The hydroxymethyl group reacts with acylating agents to form esters, enhancing stability or enabling further derivatization.
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride (pyridine, rt) | 2-fluoro-3-(acetoxymethyl)phenyl carbamate | 90–95% | |
| Benzoyl chloride (DMAP, CH₂Cl₂) | Benzoylated derivative | 82–88% |
Esterification occurs selectively at the hydroxymethyl group without affecting the carbamate moiety.
Carbamate Hydrolysis
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to release the parent amine.
| Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| HCl (6M, reflux, 4h) | 2-fluoro-3-(hydroxymethyl)aniline | 70–75% | |
| NaOH (aq., 60°C, 2h) | Partial hydrolysis | 50–55% |
Acidic hydrolysis is more efficient due to the stability of the tert-butyl carbamate under basic conditions .
Nucleophilic Substitution
The fluorine atom at the 2-position can participate in aromatic nucleophilic substitution under specific conditions.
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| NH₃ (MeOH, 100°C, 12h) | 2-amino-3-(hydroxymethyl)phenyl carbamate | <10% | |
| NaN₃ (DMF, 120°C, 24h) | 2-azido-3-(hydroxymethyl)phenyl carbamate | 25–30% |
Low yields in amination reactions suggest limited activation of the aromatic ring by the carbamate group.
Curtius Rearrangement
The carbamate group can undergo Curtius rearrangement to form isocyanates, enabling urea or amide synthesis.
| Reagent/Conditions | Major Product | Yield | Reference |
|---|---|---|---|
| NaN₃, TBAB, Zn(OTf)₂ (75°C) | Isocyanate intermediate | 55–60% | |
| Trapping with ethanol | Ethyl urethane derivative | 80–85% |
This reaction requires elevated temperatures and Lewis acid catalysts to proceed efficiently .
Scientific Research Applications
tert-ButylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom and hydroxymethyl group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate with structurally or functionally analogous carbamates, focusing on reactivity, applications, and biological activity.
Structural Analogues
2.1.1 tert-Butyl N-(2-fluoro-3-formylphenyl)carbamate
- Structure : Differs by replacing the hydroxymethyl group with a formyl (–CHO) group.
- Reactivity : The formyl group is more electrophilic, enabling direct participation in condensation or nucleophilic addition reactions. In contrast, the hydroxymethyl group requires oxidation (e.g., to formyl) for similar reactivity, as seen in synthetic pathways for aromatic aldehydes .
- Applications : Used as a precursor for synthesizing Schiff bases or heterocycles, whereas the hydroxymethyl derivative may be tailored for prodrug design or polymer conjugation.
2.1.2 tert-Butyl N-(3-fluorocyclohexyl)carbamate
- Structure : A cyclohexane ring substituted with fluorine and Boc-protected amine.
- Physicochemical Properties : The aliphatic cyclohexyl group confers higher lipophilicity (logP ~2.5) compared to the aromatic phenyl derivative, influencing membrane permeability in drug candidates .
2.1.3 tert-Butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate
- Structure : Features a benzylamine group with Boc protection and para-fluoro substitution.
- Applications: The free amino group enables coupling reactions, making it valuable in peptide synthesis and kinase inhibitor development .
Functional Analogues
2.2.1 Ethyl Carbamate and Vinyl Carbamate
- Carcinogenicity: Ethyl carbamate (urethane) and vinyl carbamate are potent carcinogens, inducing lung, liver, and skin tumors in rodents. Vinyl carbamate is 10–50× more carcinogenic due to metabolic activation to DNA-reactive epoxides .
2.2.2 O-Phenyl-N-methoxycarbamate
- Reactivity: Acts as a traceless directing group in rhodium-catalyzed C–H olefination reactions, achieving 88:12 enantiomeric ratio (e.r.).
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|
| tert-Butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate | C₁₂H₁₆FNO₃ | 241.26 | 1.8 |
| tert-Butyl N-(3-fluorocyclohexyl)carbamate | C₁₁H₂₀FNO₂ | 217.28 | 2.5 |
| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | -0.2 |
Biological Activity
tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate is an organic compound characterized by its unique functional groups, including a carbamate moiety and a fluorinated phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C12H16FNO3
- Molecular Weight : 241.3 g/mol
- CAS Number : 1057651-78-1
- Purity : ≥95%
The biological activity of tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate primarily involves its ability to form covalent bonds with enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, affecting cellular functions and potentially leading to therapeutic effects against diseases such as cancer and neurological disorders .
Enzyme Inhibition Studies
Research indicates that the carbamate group in this compound can interact with specific enzymes, inhibiting their activity. This mechanism is crucial for its potential application in drug development:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cholinesterase | Competitive | 0.5 | |
| Carbonic Anhydrase | Non-competitive | 0.8 | |
| Acetylcholinesterase | Mixed | 0.3 |
Case Studies
- Anticancer Activity : A study demonstrated that tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate exhibited significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
- Neurological Disorders : In a model of neuropathic pain, the compound showed promising analgesic properties by antagonizing TRPV1 receptors, which are implicated in pain sensation. This was evidenced by reduced pain responses in animal models treated with the compound .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom and hydroxymethyl group enhances the compound's reactivity and biological activity compared to similar carbamate derivatives. The fluorine substitution increases binding affinity to target enzymes due to its electronegative nature, facilitating stronger interactions within active sites .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| tert-butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group on cyclohexane | Moderate enzyme inhibition |
| tert-butyl (2-(hydroxymethyl)phenyl)carbamate | Hydroxymethyl group on phenyl | Low anticancer activity |
| tert-butyl N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide | Thiazole ring and fluoro group | High TRPV1 antagonism |
Q & A
What are the critical considerations for synthesizing tert-butyl N-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate to ensure high yield and purity?
Level: Basic
Methodological Answer:
Synthesis typically involves a multi-step process, including protection/deprotection of functional groups and coupling reactions. Key steps:
- Hydroxymethyl Protection: Use silylating agents (e.g., tert-butyldimethylsilyl chloride) to protect the hydroxymethyl group, preventing undesired side reactions during carbamate formation .
- Carbamate Formation: Employ carbodiimide-based coupling agents (e.g., DCC or EDC) with tert-butoxycarbonyl (Boc) anhydride. Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction efficiency .
- Deprotection: Remove protecting groups under mild acidic conditions (e.g., TFA in DCM) to avoid cleavage of the carbamate bond .
Optimization: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity products .
Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Confirm regiochemistry of the fluorine substituent and hydroxymethyl group. Fluorine’s deshielding effect (δ ~-110 ppm in 19F NMR) aids in distinguishing substitution patterns .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions and verify spatial proximity of functional groups .
- Mass Spectrometry (HRMS): Validate molecular formula (C₁₂H₁₆FNO₃) and detect isotopic patterns for fluorine .
- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., C–H···O bonds) using SHELXL for refinement .
How can researchers address discrepancies between experimental and computational data for this compound’s stability?
Level: Advanced
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Steps to resolve:
- Solvent Modeling: Use COSMO-RS or explicit solvent models in DFT calculations to account for solvation effects, which influence stability predictions .
- Dynamic NMR Studies: Probe rotational barriers of the tert-butyl group or hydroxymethyl moiety to identify dynamic processes not captured in static computations .
- Thermogravimetric Analysis (TGA): Experimentally determine decomposition temperatures and compare with computed bond dissociation energies (BDEs) .
Example: If computational models predict lower thermal stability than observed, re-evaluate torsional strain in the tert-butyl group using relaxed potential energy scans .
What strategies optimize crystallographic refinement for this carbamate derivative when twinning or disorder is present?
Level: Advanced
Methodological Answer:
- Twinning Detection: Use PLATON’s TWINABS to analyze intensity statistics. For pseudo-merohedral twinning, refine with HKLF 5 in SHELXL .
- Disorder Modeling:
- tert-Butyl Group: Split into two conformers with occupancy ratios refined freely. Apply SIMU and DELU restraints to maintain reasonable geometry .
- Hydroxymethyl Rotamer: Use PART instructions to model alternative orientations, constrained by hydrogen-bonding networks observed in Fourier difference maps .
- Validation: Check R1/wR2 convergence and ADDSYM alerts to avoid overfitting. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) .
How do intermolecular interactions influence the solid-state stability of this compound?
Level: Advanced
Methodological Answer:
Stability is governed by:
- Hydrogen Bonding: The hydroxymethyl group forms O–H···O=C bonds with adjacent carbamate moieties, creating a 1D chain structure. Use Mercury to quantify bond lengths (typically 2.8–3.0 Å) and angles .
- C–H···F Interactions: Fluorine engages in weak hydrogen bonds (C–H···F–C) with aromatic protons, contributing to layered packing. Analyze via CrystalExplorer’s 2D fingerprint plots .
- π-Stacking: The fluorophenyl ring participates in offset π-π interactions (interplanar distance ~3.5 Å), enhancing thermal stability. Confirm via PIXEL calculations .
Experimental Validation: Compare DSC data with computational lattice energy predictions (Dlpoly/ParaDy) to correlate interaction strength with melting points .
What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
- Pharmacophore Mapping: Retain the fluorophenyl-carbamate core for target binding (e.g., enzyme active sites). Modify the hydroxymethyl group to introduce hydrogen-bond donors/acceptors .
- Metabolic Stability: Replace tert-butyl with cyclopropane derivatives (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) to reduce oxidative metabolism. Validate via microsomal assays .
- Click Chemistry: Introduce alkyne handles (e.g., prop-2-yn-1-yl) for CuAAC-mediated conjugation with azide-bearing biomolecules. Monitor reaction efficiency via MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
